
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Applications De Recherche Scientifique
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- has potential applications in medicinal chemistry, as it has been found to exhibit anti-cancer properties. It has also been studied for its potential use in materials science, as it can be used as a building block for the synthesis of novel materials. Additionally, this compound has been investigated for its catalytic properties, particularly in the field of asymmetric catalysis.
Mécanisme D'action
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of certain cancer cell lines. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- in lab experiments is its potential as a building block for the synthesis of novel materials. Additionally, its catalytic properties make it a useful tool in asymmetric catalysis. However, the compound's mechanism of action is not fully understood, which may limit its potential applications in medicinal chemistry.
Orientations Futures
There are several future directions for research involving 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl-. One area of interest is the compound's potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in vivo. Additionally, the compound's catalytic properties could be further explored for their potential use in industrial processes. Finally, the synthesis of novel materials using this compound as a building block could lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- involves the reaction of 2-chloro-1,3-dibutyl-4,5-dimethylimidazolium chloride with lithium diisopropylamide (LDA) in the presence of triphenylphosphine. The resulting product is then treated with chlorodiphenylphosphine to yield the final compound.
Propriétés
Numéro CAS |
141968-99-2 |
|---|---|
Nom du produit |
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- |
Formule moléculaire |
C12H24ClN2P |
Poids moléculaire |
262.76 g/mol |
Nom IUPAC |
1,3-dibutyl-2-chloro-4,5-dimethyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C12H24ClN2P/c1-5-7-9-14-11(3)12(4)15(16(14)13)10-8-6-2/h5-10H2,1-4H3 |
Clé InChI |
BOQHZNTZNPUNSU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1Cl)CCCC)C)C |
SMILES canonique |
CCCCN1C(=C(N(P1Cl)CCCC)C)C |
Autres numéros CAS |
141968-99-2 |
Synonymes |
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



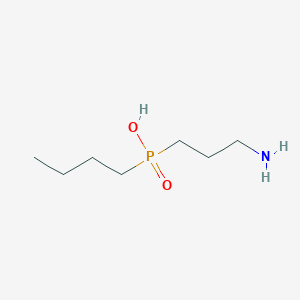
![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)

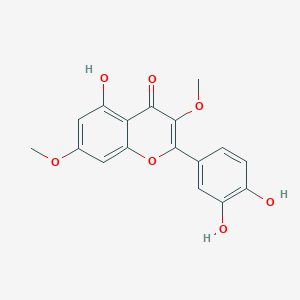
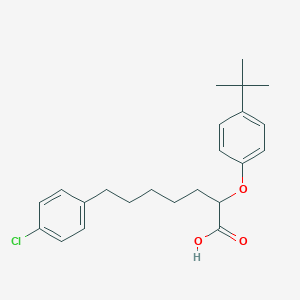
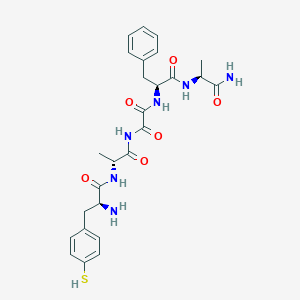
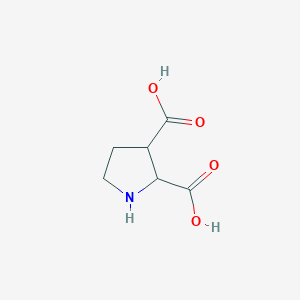
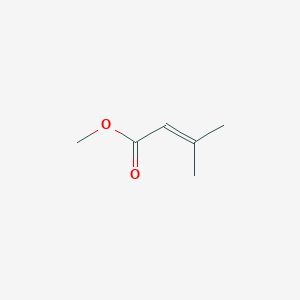
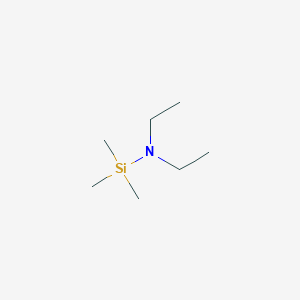
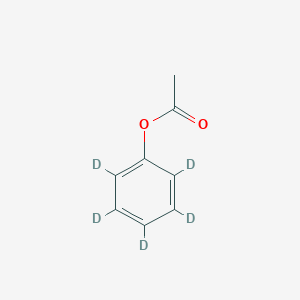
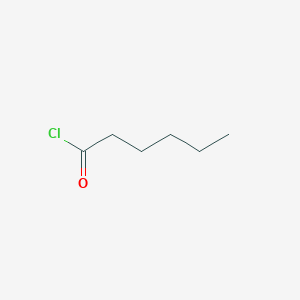
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)